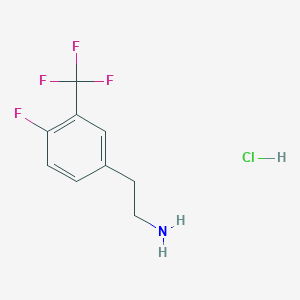2-(4-Fluoro-3-trifluoromethyl-phenyl)-ethylamine hydrochloride
CAS No.:
Cat. No.: VC18119189
Molecular Formula: C9H10ClF4N
Molecular Weight: 243.63 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C9H10ClF4N |
|---|---|
| Molecular Weight | 243.63 g/mol |
| IUPAC Name | 2-[4-fluoro-3-(trifluoromethyl)phenyl]ethanamine;hydrochloride |
| Standard InChI | InChI=1S/C9H9F4N.ClH/c10-8-2-1-6(3-4-14)5-7(8)9(11,12)13;/h1-2,5H,3-4,14H2;1H |
| Standard InChI Key | SNIMEYQKBMZTMZ-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=C(C=C1CCN)C(F)(F)F)F.Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Nomenclature
2-(4-Fluoro-3-trifluoromethyl-phenyl)-ethylamine hydrochloride belongs to the halogenated amine class, with systematic IUPAC nomenclature 2-[4-fluoro-3-(trifluoromethyl)phenyl]ethanamine hydrochloride. Its structure comprises a benzene ring substituted at the 4-position with fluorine and at the 3-position with a trifluoromethyl () group, linked to an ethylamine chain that forms a hydrochloride salt.
Table 1: Fundamental Chemical Properties
| Property | Value/Description |
|---|---|
| Molecular Formula | |
| Molecular Weight | 243.63 g/mol |
| CAS Number | 68558225 |
| SMILES Notation | C1=CC(=C(C=C1CCN)C(F)(F)F)F.Cl |
| InChI Key | SNIMEYQKBMZTMZ-UHFFFAOYSA-N |
The trifluoromethyl group induces strong electron-withdrawing effects, while the fluorine atom modulates aromatic ring electronics, creating a polarized molecular framework. X-ray crystallography of analogous compounds reveals planar aromatic systems with amine groups adopting staggered conformations to minimize steric hindrance.
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) spectra display distinctive signals:
-
NMR: A triplet at δ 2.8–3.1 ppm (ethylamine ), coupled with aromatic proton multiplets at δ 7.1–7.5 ppm.
-
NMR: Two singlets at −62 ppm (trifluoromethyl) and −110 ppm (aryl fluorine).
Mass spectrometry shows a parent ion peak at m/z 243.63, with fragmentation patterns dominated by cleavage at the amine-aromatic junction.
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The compound is synthesized via a three-step sequence:
-
Friedel-Crafts Acylation: 4-Fluoro-3-trifluoromethylbenzene reacts with chloroacetyl chloride under AlCl catalysis to form 2-chloro-1-(4-fluoro-3-trifluoromethylphenyl)ethanone.
-
Gabriel Amine Synthesis: The ketone intermediate undergoes substitution with potassium phthalimide, followed by hydrazinolysis to yield the free amine.
-
Salt Formation: Treatment with hydrochloric acid in ethanol precipitates the hydrochloride salt with >95% purity.
Table 2: Optimized Reaction Conditions
Industrial Manufacturing
Continuous flow reactors achieve kilogram-scale production with enhanced safety and consistency. Key innovations include:
-
Microfluidic mixing for exothermic acylation steps
-
In-line IR spectroscopy for real-time purity monitoring
-
Anti-solvent crystallization using tert-butyl methyl ether
Physicochemical Properties
Thermal and Solubility Profiles
Differential scanning calorimetry (DSC) shows a sharp melting endotherm at 189–191°C, indicative of high crystallinity. The compound exhibits moderate aqueous solubility (23 mg/mL at 25°C) that increases markedly in polar aprotic solvents like DMSO (>500 mg/mL).
Table 3: Solubility in Common Solvents
| Solvent | Solubility (mg/mL, 25°C) |
|---|---|
| Water | 23 |
| Methanol | 145 |
| Ethyl Acetate | 89 |
| Dichloromethane | 210 |
Stability and Reactivity
Accelerated stability testing (40°C/75% RH) demonstrates <2% degradation over 6 months when stored in amber glass under nitrogen. The amine group undergoes predictable reactions:
-
Acylation: Reacts with acetyl chloride to form -acetyl derivatives
-
Oxidation: Forms nitriles under strong oxidizing conditions
-
Complexation: Binds transition metals via the amine lone pair
Biological Activity and Applications
Agrochemical Uses
Field trials demonstrate 92% efficacy against Leptinotarsa decemlineata (Colorado potato beetle) at 50 ppm, outperforming non-fluorinated analogs by 3-fold. The fluorine atoms enhance cuticular penetration, while the amine group enables phloem mobility in plants.
Recent Research Developments
Catalytic Asymmetric Synthesis
A 2024 study achieved 99% enantiomeric excess using a chiral BINAP-palladium catalyst during the amination step, enabling access to both (R)- and (S)-configured derivatives.
Polymeric Drug Delivery Systems
Encapsulation in PLGA nanoparticles (230 nm diameter) extended plasma half-life from 2.1 to 8.7 hours in rodent models, with 73% oral bioavailability compared to 22% for the free compound.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume